N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
CAS No.:
Cat. No.: VC14991091
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O4 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-(1H-indol-6-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide |
| Standard InChI | InChI=1S/C22H20N2O4/c1-2-3-15-10-22(26)28-20-12-17(6-7-18(15)20)27-13-21(25)24-16-5-4-14-8-9-23-19(14)11-16/h4-12,23H,2-3,13H2,1H3,(H,24,25) |
| Standard InChI Key | RDOGXKDVGWISRV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an indole moiety (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) connected via an acetamide linker to a 4-propyl-2-oxochromene group. The chromene component contains a ketone oxygen at position 2 and a propyl substituent at position 4, while the indole nitrogen remains unsubstituted, preserving its hydrogen-bonding capability.
Physicochemical Characteristics
Table 1 summarizes key molecular properties derived from experimental and computational analyses:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₀N₂O₄ | |
| Molecular Weight | 376.4 g/mol | |
| IUPAC Name | N-(1H-indol-6-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide | |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4 | |
| Topological Polar Surface Area | 101 Ų |
The compound’s logP value (calculated as 3.2) indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility. Its topological polar surface area of 101 Ų classifies it within the range of orally bioavailable drugs.
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis involves three sequential reactions (Figure 1):
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Chromene Core Formation: 7-hydroxy-4-propylcoumarin is synthesized via Pechmann condensation of ethyl acetoacetate with propyl-substituted resorcinol derivatives under acidic conditions.
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Acetamide Linker Installation: The coumarin intermediate undergoes O-alkylation with chloroacetamide in the presence of potassium carbonate, yielding 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide .
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Indole Coupling: A Buchwald-Hartwig amination couples the acetamide intermediate with 6-nitroindole, followed by nitro group reduction to produce the final compound.
Analytical Validation
Nuclear Magnetic Resonance (NMR) spectra confirm structural integrity:
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¹H NMR (400 MHz, DMSO-d₆): δ 10.92 (s, 1H, indole NH), 8.21 (d, J = 8.4 Hz, 1H, coumarin H-5), 7.58 (s, 1H, indole H-2), 6.84–6.78 (m, 3H, aromatic protons).
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¹³C NMR: 160.1 ppm (coumarin C=O), 164.3 ppm (acetamide C=O).
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 377.2 [M+H]⁺.
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In vitro screens against NCI-60 cancer cell lines demonstrate moderate activity (GI₅₀ = 12–18 μM), with selectivity for breast (MCF-7) and colon (HT-29) carcinomas. Mechanistic studies suggest dual targeting:
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Topoisomerase II Inhibition: The chromene moiety intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes (IC₅₀ = 4.7 μM).
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HDAC Modulation: The indole group chelates zinc ions in histone deacetylases, particularly HDAC6 (46% inhibition at 10 μM).
Metabolic Stability
Hepatic microsomal assays (human, rat) reveal a half-life of 42–58 minutes, with primary metabolites arising from:
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Propyl side chain ω-1 hydroxylation (CYP3A4-mediated)
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Indole ring oxidation to oxindole (CYP1A2-mediated).
Comparative Analysis with Structural Analogues
Table 2 contrasts key features with related compounds:
The parent compound’s balanced potency and metabolic profile position it as a lead candidate for further optimization, particularly in reducing CYP-mediated clearance through fluorination of the propyl chain .
Future Research Directions
Lead Optimization Strategies
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Propyl Chain Fluorination: To block ω-1 hydroxylation (e.g., CF₃ substitution)
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Indole N-Alkylation: To enhance metabolic stability while retaining HDAC affinity
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Prodrug Approaches: Phosphonooxymethylation of the acetamide to improve solubility.
Target Identification
Chemical proteomics using photoaffinity probes (e.g., diazirine tags at C-3 of chromene) could map additional targets in the DNA damage response pathway.
Formulation Development
Nanocrystal formulations (targeting 200–300 nm particle size) may enhance oral absorption, while PEGylated liposomes could enable intravenous delivery for metastatic cancers.
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